Propylparaben Sodium

Description

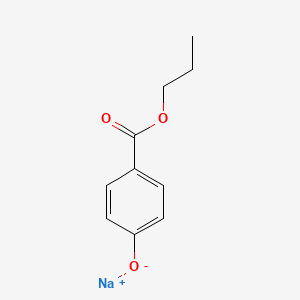

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;4-propoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMINYBUNCWGER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-13-3 (Parent) | |

| Record name | Propylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042348 | |

| Record name | Propylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35285-69-9 | |

| Record name | Propylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-propoxycarbonylphenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625NNB0G9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Sodium Propylparaben from p-Hydroxybenzoic Acid: A Technical Guide

Introduction

Propylparaben and its sodium salt, sodium propylparaben, are widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2][3][4] Their broad-spectrum efficacy against fungi and bacteria, coupled with their stability, makes them effective agents for extending the shelf life of various water-based formulations.[5][6][7] The synthesis of sodium propylparaben is a well-established chemical process that begins with p-hydroxybenzoic acid. This technical guide provides an in-depth overview of this two-step synthesis, detailing the reaction mechanisms, experimental protocols, and key quantitative data for professionals in research and drug development.

The overall process involves an initial acid-catalyzed esterification of p-hydroxybenzoic acid with n-propanol to yield propylparaben.[1][6][8] This is followed by a neutralization reaction to form the final sodium salt, which exhibits significantly higher water solubility.[9][10]

Part 1: Synthesis of Propylparaben via Esterification

The first stage of the synthesis is the formation of the propyl ester of p-hydroxybenzoic acid, commonly known as propylparaben. This reaction is a classic Fischer esterification.

Reaction Principle and Mechanism

The esterification of p-hydroxybenzoic acid with n-propanol is conducted in the presence of a strong acid catalyst, such as sulfuric acid.[5] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[9][11] This is followed by a nucleophilic attack from the hydroxyl group of n-propanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester, propylparaben.[11]

Experimental Protocol

The following protocol is a generalized procedure based on common industrial and laboratory methods.[3][8][12]

-

Reaction Setup: In a glass-lined reactor, charge p-hydroxybenzoic acid and an excess of n-propanol.[2][3] Agitate the mixture and heat to facilitate dissolution.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[12]

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for a period of 2 to 8 hours.[12][13][14] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).[15]

-

Neutralization and Precipitation: After cooling, pour the reaction mixture into a dilute (e.g., 4%) aqueous solution of sodium carbonate or sodium hydroxide with constant stirring.[3][12] This neutralizes the sulfuric acid catalyst and causes the crude propylparaben to precipitate out of the solution.

-

Isolation: Isolate the crude product by filtration (centrifugation is also used industrially) and wash the filter cake with water until the filtrate is neutral.[2][8]

-

Purification: For higher purity, the crude product is subjected to recrystallization. This is typically performed using ethanol, often with the addition of activated carbon for decolorization.[2][3] The purified propylparaben is then dried under a vacuum.[8][15]

Quantitative Data: Propylparaben Synthesis

| Parameter | Value/Condition | Reference |

| Catalysts | Sulfuric Acid, Hydrochloric Acid, Methanesulfonic Acid, Cation Exchange Resin | [2][3][15] |

| Reaction Time | 2 - 8 hours | [12][13] |

| Reaction Temp. | Reflux (approx. 100-110°C) | [14] |

| Reported Yield | 93.4% (with specific methanesulfonic acid/choline chloride catalyst) | [15] |

| Melting Point | 95 - 99°C | [2][4][16] |

| Purity | Up to 99.6% | [16] |

Part 2: Synthesis of Sodium Propylparaben

The sodium salt is prepared from purified propylparaben. This step enhances water solubility, which is advantageous for incorporation into aqueous formulations.[10]

Reaction Principle

This is a straightforward acid-base reaction. The phenolic hydroxyl group on the propylparaben molecule is weakly acidic and reacts with a strong sodium base, such as sodium hydroxide or sodium hydride, to form the sodium phenolate salt, which is sodium propylparaben.[4][17]

Experimental Protocol

-

Dissolution: Dissolve purified propylparaben in a suitable solvent.

-

Base Addition: Add a stoichiometric amount of a sodium base (e.g., an aqueous solution of sodium hydroxide). The reaction is typically rapid.

-

Isolation: The resulting sodium propylparaben can be used directly in an aqueous solution or isolated as a solid, typically a white hygroscopic powder, by removing the solvent.[18][19]

Part 3: Overall Workflow and Product Specifications

The complete synthesis is a sequential process from raw materials to the final, highly water-soluble preservative.

Specifications of Propylparaben

| Property | Specification | Reference |

| Appearance | White crystalline powder or colorless crystals | [2][5][8] |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [20] |

| Melting Point | 95 - 99°C | [2][4][16] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and acetone | [3] |

Specifications of Sodium Propylparaben

| Property | Specification | Reference |

| Appearance | White, crystalline, hygroscopic powder | [18][19][21] |

| Molecular Formula | C₁₀H₁₁NaO₃ | [22] |

| Molecular Weight | 202.18 g/mol | [22] |

| Solubility | Freely soluble in water, sparingly soluble in ethanol | [18][19][23] |

| pH (0.1% solution) | 9.5 - 10.5 | [18][23] |

| Water Content | Not more than 5.0% | [18][23] |

| Assay (anhydrous) | 99.0% - 104.0% | [23] |

References

- 1. phexcom.com [phexcom.com]

- 2. Page loading... [guidechem.com]

- 3. PROPYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 4. Propylparaben CAS 94-13-3 And Sodium Propylparaben CAS 35285-69-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. specialchem.com [specialchem.com]

- 6. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 7. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]

- 8. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 9. SODIUM PROPYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 10. SODIUM PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 11. Propylparaben - Wikipedia [en.wikipedia.org]

- 12. yiiizhang.quora.com [yiiizhang.quora.com]

- 13. CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents [patents.google.com]

- 14. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]

- 15. Propylparaben synthesis - chemicalbook [chemicalbook.com]

- 16. Propylparaben Supplier in Mumbai, Certified Reference Material, Best Price [nacchemical.com]

- 17. Sodium propylparaben synthesis - chemicalbook [chemicalbook.com]

- 18. Method of Analysis for Sodium Propyl Parabean | Pharmaguideline [pharmaguideline.com]

- 19. Propyl paraben sodium salt [himedialabs.com]

- 20. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Sodium propylparaben | 35285-69-9 [chemicalbook.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. Sodium Propyl Paraben, Sodium Propylparaben BP USP NF Manufacturers [mubychem.com]

Propylparaben Sodium: A Comprehensive Technical Guide on Physicochemical Properties for Researchers

Propylparaben sodium, the sodium salt of propylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and safety assessment. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known biological signaling pathway interactions.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁NaO₃ | [3][4] |

| Molecular Weight | 202.18 g/mol | [3][4] |

| Appearance | White or almost white, hygroscopic, crystalline powder. | [5][6] |

| Melting Point | >170°C (decomposes) | [7] |

| Boiling Point | 97°C | [8] |

| pH (0.1% w/v aqueous solution) | 9.5 - 10.5 | [6][9] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | References |

| Solubility in Water | Freely soluble (1000 g/L at 23°C) | [5][9] |

| Solubility in Ethanol (96%) | Sparingly soluble | [5][6] |

| Solubility in Methylene Chloride | Practically insoluble | [5][6] |

| pKa | 8.4 at 22°C | [9] |

| LogP (Octanol/Water Partition Coefficient) | 0.27 at 23°C | [5] |

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments.

1. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[10]

-

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.

-

Apparatus:

-

Mechanical shaker or agitator

-

Constant temperature bath

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Place the container in a constant temperature bath (e.g., 25°C) on a mechanical shaker.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[11]

-

Caption: Workflow for the shake-flask method of solubility determination.

2. Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids and bases.[12][13]

-

Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH and the volume of titrant added after each increment.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at the volume of titrant that is half of the equivalence point volume is equal to the pKa of the acid.[12]

-

3. Determination of the Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.[14]

-

Principle: The compound is dissolved in a mixture of two immiscible liquids (e.g., n-octanol and water). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentrations.

-

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure:

-

Prepare a stock solution of this compound in one of the phases (e.g., water).

-

Add a known volume of this solution to a known volume of the second immiscible solvent (e.g., n-octanol) in a separatory funnel.

-

Shake the funnel vigorously for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[14][15]

-

Biological Signaling Pathways

Propylparaben has been shown to interact with several biological pathways, which is an important consideration in drug development and safety assessment.

-

Endocrine Disruption: Parabens, including propylparaben, are known to have weak estrogenic activity and can potentially act as endocrine disruptors.[16]

-

Cell Cycle and Apoptosis: Studies have indicated that propylparaben can disrupt antral follicle growth by altering cell-cycle and apoptosis pathways.[3][17]

-

Metabolic Pathways: Exposure to propylparaben has been associated with perturbations in metabolic pathways related to oxidative stress, mTOR, peroxisome proliferator-activated receptors (PPAR), and aryl hydrocarbon receptor (AhR) signaling.[18][19][20]

Caption: Potential biological signaling pathways influenced by propylparaben exposure.

References

- 1. nbinno.com [nbinno.com]

- 2. drugs.com [drugs.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C10H11NaO3 | CID 23679044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium propylparaben | 35285-69-9 [chemicalbook.com]

- 6. unicornpetroleum.net [unicornpetroleum.net]

- 7. SODIUM PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 8. specialchem.com [specialchem.com]

- 9. phexcom.com [phexcom.com]

- 10. researchgate.net [researchgate.net]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 14. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

- 15. Partition coefficient - Wikipedia [en.wikipedia.org]

- 16. atamankimya.com [atamankimya.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Propylparaben Sodium's Potential for Endocrine Disruption: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben sodium, the sodium salt of propylparaben, is a widely utilized preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties. However, concerns have been raised regarding its potential to act as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the in vitro evidence assessing the endocrine-disrupting potential of propylparaben, focusing on its interactions with estrogenic, androgenic, steroidogenic, and thyroid pathways. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the potential risks associated with propylparaben exposure.

Data Presentation: Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies on the endocrine-disrupting effects of propylparaben.

Table 1: Estrogenic Activity of Propylparaben

| Assay Type | Cell Line | Endpoint | Propylparaben Activity | Reference Compound |

| Estrogen Receptor (ER) Competitive Binding | Rat Uteri ER | IC50 | 1.5 ± 0.1 x 10⁻⁴ M | 17β-estradiol (IC50: 0.0009 µM)[1] |

| Stably Transfected Transcriptional Activation (STTA) | ERα-HeLa-9903 | PC10 | 1.18 x 10⁻⁶ M | - |

| Bioluminescence Resonance Energy Transfer (BRET)-based ERα Dimerization | HEK293 | PC20 | 3.09 x 10⁻⁵ M | - |

Table 2: Anti-Androgenic Activity of Propylparaben

| Assay Type | Cell Line/System | Endpoint | Propylparaben Activity | Notes |

| Yeast-based Human Androgen Receptor Assay (YAS) | Yeast | IC50 | 3.9 x 10⁻⁴ M | Showed concentration-dependent anti-androgenic properties.[2] |

| Androgen Receptor (AR) Binding Assay | Recombinant Rat AR | IC50 | 9.7 x 10⁻⁴ M | Weak competitive binding observed.[3] |

| Testosterone-Induced Transcriptional Activity | Stably transfected human embryonic kidney cell line | Inhibition | ~40% inhibition at concentrations >10 µM | [3] |

Table 3: Effects on Steroidogenesis (H295R Assay)

| Hormone Measured | Effect of Propylparaben | Quantitative Data |

| Progesterone | Increased production | Data for propylparaben is limited; however, ethyl and butyl parabens showed significant increases at 30µM.[1][4] |

| Testosterone | Disturbed synthesis | Studies on propylparaben show it can disturb testosterone synthesis, but specific fold-change data is limited.[5] |

| Estradiol | Disturbed synthesis | Propylparaben exposure has been shown to disturb estradiol synthesis.[5] |

| Steroidogenic Gene Expression (Star) | Upregulated | Increased expression of the key steroidogenic regulator, Star, was observed in mouse antral follicles exposed to propylparaben.[6] |

Table 4: Aromatase Inhibition by Propylparaben

| Assay Type | Enzyme Source | Endpoint | Propylparaben Activity |

| Aromatase Activity Assay | Not specified | IC50 | 3.5 µM[3] |

Table 5: Thyroid Hormone System Disruption by Propylparaben

| Assay Type | Endpoint | Propylparaben Activity | Notes |

| Thyroid Peroxidase (TPO) Inhibition | Inhibition of TPO activity | Propylparaben is suggested to inhibit TPO, but a specific IC50 value from in vitro assays is not readily available. | |

| Thyroid Hormone Receptor Binding | Binding Affinity | Studies suggest parabens can interact with thyroid hormone receptors, but specific binding affinity data for propylparaben is limited. |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These represent typical protocols and may be adapted based on specific laboratory conditions and research objectives.

Estrogen Receptor (ER) Transactivation Assay (Adapted from OECD TG 455)

-

Cell Line and Culture: The ERα-HeLa-9903 cell line, which contains a stable insertion of a luciferase reporter gene construct, is cultured in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS).

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach for 24 hours.

-

The medium is then replaced with fresh medium containing various concentrations of this compound or a reference estrogen (e.g., 17β-estradiol). A solvent control (e.g., DMSO) is also included.

-

The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The luciferase activity is normalized to the solvent control. A concentration-response curve is generated to determine the PC10 (the concentration that causes 10% of the maximum activity of the positive control).

Androgen Receptor (AR) Antagonism Assay (MDA-kb2 Cell Line)

-

Cell Line and Culture: The MDA-kb2 human breast cancer cell line, which is transfected with an androgen-responsive luciferase reporter gene, is maintained in a suitable growth medium.

-

Assay Procedure:

-

Cells are plated in 96-well plates.

-

Cells are co-exposed to a fixed concentration of a reference androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of this compound. Controls include a solvent control, DHT alone, and a reference anti-androgen (e.g., flutamide).

-

Plates are incubated for 24-48 hours.

-

Luciferase activity is measured after cell lysis.

-

-

Data Analysis: The inhibition of DHT-induced luciferase activity by propylparaben is calculated relative to the DHT-only control. An IC50 value (the concentration that causes 50% inhibition) can be determined from the concentration-response curve.

H295R Steroidogenesis Assay (Adapted from OECD TG 456)

-

Cell Line and Culture: The H295R human adrenocortical carcinoma cell line is cultured in a medium supplemented with serum and other growth factors.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to acclimate.

-

The culture medium is replaced with fresh medium containing different concentrations of this compound. Positive (e.g., forskolin) and negative (solvent) controls are included.

-

The cells are incubated for 48 hours.

-

After incubation, the culture medium is collected for hormone analysis.

-

-

Hormone Analysis: The concentrations of key steroid hormones, such as testosterone and 17β-estradiol, in the collected medium are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The fold change in hormone production relative to the solvent control is calculated for each concentration of propylparaben.

Aromatase Inhibition Assay

-

Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19) can be used as the enzyme source.

-

Assay Procedure:

-

The reaction mixture contains the enzyme source, a substrate (e.g., [³H]-androstenedione), and a cofactor (NADPH).

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is incubated at 37°C for a specific time.

-

The reaction is stopped, and the amount of product (e.g., [³H]-water or estrone) is quantified.

-

-

Data Analysis: The percentage of aromatase inhibition is calculated for each propylparaben concentration, and an IC50 value is determined.

Thyroid Peroxidase (TPO) Inhibition Assay

-

Enzyme Source: Porcine or human thyroid microsomes can be used as a source of TPO.

-

Assay Procedure:

-

The assay mixture typically includes the enzyme source, a substrate (e.g., guaiacol or Amplex UltraRed), hydrogen peroxide (H₂O₂), and iodide.

-

Different concentrations of this compound are added to the mixture.

-

The rate of the reaction, which is indicated by a change in absorbance or fluorescence, is monitored over time.

-

-

Data Analysis: The inhibitory effect of propylparaben on TPO activity is determined by comparing the reaction rates in the presence and absence of the compound. An IC50 value can be calculated.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro endocrine disruption potential of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. Do parabens have the ability to interfere with steroidogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Toxicological Profile of Sodium Propylparaben and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium propylparaben and its primary metabolites. The information is curated to support researchers, scientists, and drug development professionals in evaluating the safety and risk assessment of this widely used preservative.

Executive Summary

Sodium propylparaben, the sodium salt of propylparaben, is an antimicrobial preservative used extensively in cosmetics, pharmaceuticals, and food products.[1][2] It is readily absorbed through the gastrointestinal tract and skin and is rapidly metabolized and excreted, primarily in the urine, with no evidence of accumulation in the body.[1][3][4][5] The primary metabolite is p-hydroxybenzoic acid (PHBA), which is then conjugated.[5][6] While generally considered to have low acute toxicity, concerns have been raised regarding its potential for endocrine disruption. This guide summarizes the key toxicological endpoints, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Sodium propylparaben is rapidly absorbed following oral and dermal administration.[1][5] Upon absorption, it is extensively hydrolyzed by esterases to its primary metabolite, p-hydroxybenzoic acid (PHBA).[5][6] PHBA is then further metabolized through conjugation (glucuronidation and sulfation) before being excreted in the urine.[5][6] A minor metabolic pathway involves the direct conjugation of the parent compound.[7] Studies indicate that metabolism in humans may be less effective than in rats, particularly after dermal exposure, which is a crucial consideration for risk assessment.[8]

Metabolism of Sodium Propylparaben

Metabolic pathways of propylparaben.

Toxicological Endpoints

Acute Toxicity

Sodium propylparaben exhibits low acute toxicity. The available data for propylparaben and its sodium salt are summarized below.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Sodium Propylparaben | Rat (male/female) | Oral | > 5000 mg/kg bw | [9] |

| Propylparaben | Mouse | Oral | 3700 mg/kg | [10] |

| Propylparaben | Mouse | Intravenous | 180 mg/kg | [10] |

| Propylparaben | Mouse | Intraperitoneal | 490 mg/kg | [10] |

Subchronic and Chronic Toxicity

Subchronic and chronic studies in rodents have demonstrated a low order of toxicity for propylparaben.

| Compound | Test Species | Study Duration | Route | NOAEL | Reference |

| Propylparaben | Rat | 90-day | Oral | 1000 mg/kg bw/day | [6][11] |

| Propylparaben | Rat | Chronic | Oral | 5500 mg/kg | [4][12] |

| Sodium p-hydroxybenzoate | Rat (male/female) | 90-day | Oral | 250 mg/kg bw/day | [9][13] |

Genotoxicity and Carcinogenicity

Propylparaben has been extensively tested for genotoxicity in a variety of in vitro and in vivo assays and has consistently been found to be non-genotoxic and non-mutagenic.[4][5][14] The structure of parabens is not indicative of carcinogenic potential, and experimental studies have not shown evidence of carcinogenicity.[5][14]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of propylparaben is a subject of ongoing scientific discussion. Some studies in juvenile male rats have reported adverse effects on sperm production and testosterone levels, though these findings have not been consistently replicated in other studies.[8][15] A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) in rats showed no adverse effects on male and female reproductive parameters or on the offspring at doses up to 1000-1500 mg/kg bw/day.[1] Similarly, a comprehensive study in juvenile rats found no adverse effects on reproductive development or function at doses up to 1000 mg/kg/day.[8]

| Compound | Test Species | Study Type | NOAEL | Reference |

| Propylparaben | Rat | OECD TG 422 | 981-1125 mg/kg bw/day | [6] |

| Propylparaben | Juvenile Rat | Reproductive Development | 1000 mg/kg/day | [8] |

Endocrine Disruption

Propylparaben has been shown to possess weak estrogenic activity and can act as an androgen receptor antagonist.[13][15][16] The estrogenic activity of parabens generally increases with the length of the alkyl chain.[14] In vitro studies have demonstrated that propylparaben can bind to estrogen receptors and transactivate estrogen-responsive genes.[14][16] In vivo assays, such as the Hershberger bioassay, have confirmed its anti-androgenic properties in rats.[12] Despite these findings, the European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that the current evidence is insufficient to classify propylparaben as an endocrine disruptor for human health risk assessment.[11]

Potential Endocrine Disrupting Mechanisms

Endocrine disruption by propylparaben.

Immunotoxicity

Limited data is available on the immunotoxicity of sodium propylparaben. One study noted no signs of immunotoxicity.[17]

Dermal and Ocular Irritation

Propylparaben is considered to be mildly irritating to the skin.[4][5] The primary metabolite, p-hydroxybenzoic acid, is classified as a skin and eye irritant.[18][19]

Toxicity of Metabolites

The primary metabolite of propylparaben is p-hydroxybenzoic acid (PHBA). PHBA is considered to be a skin and eye irritant.[18][19] A 90-day subchronic oral toxicity study on sodium p-hydroxybenzoate in rats established a NOAEL of 250 mg/kg bw/day, with slight hepatic and kidney toxicities observed at 500 mg/kg bw/day.[9][13]

Experimental Protocols

90-Day Repeated Dose Oral Toxicity Study (based on OECD TG 408)

This study design is used to evaluate the subchronic toxicity of a substance.

OECD TG 408 workflow.

-

Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females per group (at least 10 of each).[20]

-

Dose Groups: A control group and at least three dose levels are used. For sodium p-hydroxybenzoate, doses of 0, 125, 250, and 500 mg/kg bw/day were administered.[9]

-

Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[9][20]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[20]

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.[20]

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Tissues are preserved for histopathological examination.[20]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD TG 422)

This screening study provides information on general toxicity as well as potential effects on male and female reproductive performance.

OECD TG 422 workflow.

-

Test System: Wistar rats are commonly used.[6]

-

Dosing: The test substance is administered daily to males for a minimum of four weeks (including a 2-week pre-mating period) and to females throughout the study (approximately 63 days).[3]

-

Mating: Animals are paired for mating.[3]

-

Endpoints: Observations include effects on gonadal function, estrous cycles, mating behavior, conception, gestation, parturition, and lactation. Offspring are examined for viability, growth, and development.[3] At termination, reproductive organs are examined histopathologically.[3]

In Vitro Androgen Receptor Binding Assay

This assay is used to determine if a substance can bind to the androgen receptor.

-

Principle: The assay measures the ability of a test chemical to compete with a radiolabeled or fluorescently labeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor.[21]

-

Methodology: Cytosol containing the androgen receptor (e.g., from rat prostate) is incubated with the labeled androgen and varying concentrations of the test substance.[21] The amount of bound labeled androgen is then quantified, typically by liquid scintillation counting or fluorescence polarization.[21][22] A decrease in the signal indicates that the test substance is competing for binding to the receptor.

Conclusion

Sodium propylparaben has a well-characterized ADME profile and exhibits low acute toxicity. The primary toxicological concerns are related to its potential for endocrine disruption, specifically weak estrogenic and anti-androgenic activities. However, comprehensive reproductive and developmental toxicity studies in rats have not shown adverse effects at doses significantly higher than typical human exposure levels. Its primary metabolite, p-hydroxybenzoic acid, is a known skin and eye irritant. The information and methodologies presented in this guide are intended to provide a robust foundation for informed risk assessment and to guide future research in the context of drug development and safety evaluation.

References

- 1. rivm.nl [rivm.nl]

- 2. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. Safety assessment of propylparaben in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. health.ec.europa.eu [health.ec.europa.eu]

- 12. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gerpac.eu [gerpac.eu]

- 17. Determination of methylparaben, propylparaben, triamcinolone acetonide and its degradation product in a topical cream by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. scribd.com [scribd.com]

- 20. oecd.org [oecd.org]

- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 22. tools.thermofisher.com [tools.thermofisher.com]

Propylparaben Sodium and its Impact on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylparaben sodium, the sodium salt of propylparaben, is a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Despite its extensive use, a growing body of scientific evidence indicates its potential to disrupt the endocrine system, specifically by interfering with steroidogenesis—the metabolic pathway responsible for the synthesis of steroid hormones. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on steroidogenesis, with a focus on key molecular targets and signaling pathways. It summarizes quantitative data from pivotal studies, details common experimental protocols for assessing these effects, and presents visual representations of the implicated biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of propylparaben and its derivatives.

Introduction to Steroidogenesis

Steroidogenesis is a complex and highly regulated process involving a series of enzymatic reactions that convert cholesterol into various steroid hormones. These hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens, play crucial roles in a myriad of physiological processes such as reproduction, development, metabolism, and immune response. The pathway is initiated by the transport of cholesterol into the inner mitochondrial membrane, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein. A cascade of cytochrome P450 enzymes and hydroxysteroid dehydrogenases subsequently modifies the cholesterol backbone to produce the final steroid products. Key enzymes in this pathway include cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase/17,20-lyase (CYP17A1), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase (CYP19A1).

This compound's Interference with Steroidogenic Pathways

Propylparaben has been shown to exert its endocrine-disrupting effects by targeting multiple points within the steroidogenesis pathway. Both in vitro and in vivo studies have demonstrated its ability to alter the expression and activity of key steroidogenic enzymes, leading to imbalances in hormone production.

Effects on Key Steroidogenic Enzymes and Proteins

Steroidogenic Acute Regulatory (StAR) Protein: Propylparaben exposure has been linked to increased expression of the StAR protein.[2] This suggests a potential disruption in the initial, rate-limiting step of steroidogenesis, which is the transport of cholesterol into the mitochondria. In male mosquitofish, for instance, exposure to propylparaben stimulated the transcription of the star gene.[3]

Aromatase (CYP19A1): Propylparaben has been identified as an inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[4] This inhibition can lead to a decrease in estrogen levels and a potential accumulation of androgens. In MCF-7 breast cancer cells, low doses of propylparaben were found to increase CYP19A1 mRNA and protein expression, leading to elevated 17β-estradiol (E2) secretion.[5] Conversely, in MCF-10A non-malignant breast epithelial cells, propylparaben decreased CYP19A1 expression and E2 secretion.[5]

Hydroxysteroid Dehydrogenases (HSDs): Studies have indicated that propylparaben can inhibit the activity of 17β-HSD, an enzyme crucial for the synthesis of testosterone and estradiol.[6] Specifically, propylparaben was found to inhibit 17β-HSD type 2 at a concentration of 20µM.[6] In male mosquitofish, propylparaben exposure stimulated the expression of hsd3b, hsd17b3, and hsd20b genes, suggesting a promotion of steroidogenesis activity that could lead to an accumulation of progestogens and androgens.[3]

Alterations in Steroid Hormone Levels

The impact of propylparaben on steroidogenic enzymes translates to measurable changes in circulating steroid hormone levels.

Testosterone: Numerous studies have reported a dose-dependent decrease in serum testosterone concentrations following propylparaben exposure in male rats.[7][8] This reduction in testosterone is often accompanied by a decrease in sperm production and quality.[7][8]

Estradiol: The effects of propylparaben on estradiol levels appear to be context-dependent. In some instances, particularly in male animals, an increase in serum estradiol has been observed, contributing to a decreased testosterone-to-estradiol ratio.[9] In female mouse antral follicles, propylparaben exposure led to an increase in 17β-estradiol accumulation in the culture media.[2]

Progesterone: In the H295R in vitro steroidogenesis assay, both ethyl and butyl paraben caused a significant increase in progesterone production, suggesting that parabens might interfere with the initial steps of the steroidogenic cascade.[10]

Dehydroepiandrosterone-sulfate (DHEA-S): In cultured mouse antral follicles, propylparaben was found to decrease the accumulation of DHEA-S in the media.[2]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of propylparaben on steroidogenesis.

Table 1: In Vitro Effects of Propylparaben on Steroidogenesis

| Cell Line/Model | Endpoint | Concentration | Effect | Reference |

| Mouse Antral Follicles | Follicle Growth | 100 µg/mL | Significant inhibition | |

| Mouse Antral Follicles | StAR Expression | 100 µg/mL | Increased | [2] |

| Mouse Antral Follicles | DHEA-S Accumulation | 100 µg/mL | Decreased | [2] |

| Mouse Antral Follicles | Testosterone Accumulation | 100 µg/mL | Increased | [2] |

| Mouse Antral Follicles | 17β-Estradiol Accumulation | 100 µg/mL | Increased | [2] |

| MCF-7 Cells | 17β-Estradiol Secretion | 0.2, 2, 20, 200 nM, 2 µM | Significant increase at low doses | [5] |

| MCF-7 Cells | CYP19A1 mRNA Expression | 20 nM | Significant increase | [5] |

| MCF-7 Cells | CYP19A1 Protein Expression | 20 nM | Significant increase | [5] |

| MCF-10A Cells | 17β-Estradiol Secretion | 0.2, 2, 20, 200 nM, 2 µM | Decreased | [5] |

| MCF-10A Cells | CYP19A1 mRNA Expression | 20 nM | Significant decrease | [5] |

| H295R Cells | Progesterone Production | 30 µM (Butylparaben) | Significant increase | |

| H295R Cells | Testosterone Production | 30 µM (Butylparaben) | Tendency to decrease | |

| H295R Cells | Estradiol Production | 30 µM (Butylparaben) | Tendency to decrease | |

| COV434 cells / HEK-293 cell lysates | 17β-HSD2 Activity | 20 µM | Inhibited | [6] |

Table 2: In Vivo Effects of Propylparaben on Steroidogenesis

| Animal Model | Endpoint | Dose | Effect | Reference |

| Male Rats | Serum Testosterone | 1.00% in diet | Significant decrease | [8] |

| Male Rats | Daily Sperm Production | 0.10% and 1.00% in diet | Significant decrease | [8] |

| Male Rats | Serum Testosterone | 200-400 mg/kg | Dose-dependent decrease | [11] |

| Male Rats | Serum Estradiol | 200-400 mg/kg | Parallel increase | [11] |

| Male Mosquitofish | star Gene Expression | 0.15, 6.00, 240 µg/L | Stimulated | [3] |

| Male Mosquitofish | hsd3b, hsd17b3, hsd20b Gene Expression | 6 and 240 µg/L | Stimulated | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for assessing the effects of propylparaben on steroidogenesis.

In Vitro H295R Steroidogenesis Assay

The H295R cell line, derived from a human adrenocortical carcinoma, is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of major steroid hormones.[12][13]

Protocol Overview (based on OECD TG 456): [14][15][16]

-

Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and other growth factors.

-

Plating: Cells are seeded into multi-well plates (typically 24-well) and allowed to acclimate for 24 hours.[14]

-

Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test chemical (e.g., this compound) and a solvent control (e.g., DMSO). Cells are typically exposed for 48 hours.[14]

-

Hormone Measurement: After the exposure period, the cell culture medium is collected, and the concentrations of key steroid hormones (e.g., testosterone and 17β-estradiol) are measured using methods such as ELISA or LC-MS/MS.[14][17]

-

Cell Viability Assay: The remaining cells are used to assess cytotoxicity using assays like the MTT or resazurin assay to ensure that observed effects on hormone production are not due to cell death.[14][18]

Gene Expression Analysis by Real-Time PCR (RT-PCR)

RT-PCR is used to quantify the messenger RNA (mRNA) levels of genes encoding for steroidogenic enzymes.

Protocol Overview:

-

Cell/Tissue Lysis and RNA Extraction: Cells or tissues exposed to propylparaben are lysed, and total RNA is extracted using commercially available kits.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for PCR amplification with specific primers for the target genes (e.g., StAR, CYP19A1) and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene expression.

References

- 1. This compound: What is it and where is it used? [drugs.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. if-pan.krakow.pl [if-pan.krakow.pl]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Effects of propyl paraben on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Do parabens have the ability to interfere with steroidogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Mechanistic computational model of steroidogenesis in H295R cells: role of oxysterols and cell proliferation to improve predictability of biochemical response to endocrine active chemical--metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. croplifeeurope.eu [croplifeeurope.eu]

- 17. Extended steroid profiling in H295R cells provides deeper insight into chemical-induced disturbances of steroidogenesis: Exemplified by prochloraz and anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of Propylparaben Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben sodium, the sodium salt of propylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1] Its chemical stability and effectiveness at low concentrations have made it a common excipient in a variety of formulations.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Molecular Structure and Identification

This compound is the sodium salt of propyl 4-hydroxybenzoate.[3] The presence of the sodium ion increases its solubility in water compared to its ester form, propylparaben.[4][5]

Table 1: Molecular Identifiers and Structure

| Identifier | Value | Reference |

| Chemical Name | Sodium 4-(propoxycarbonyl)phenolate | [4][6] |

| Synonyms | Sodium propyl p-hydroxybenzoate, E217 | [3][5][7] |

| CAS Number | 35285-69-9 | [8][9] |

| Molecular Formula | C₁₀H₁₁NaO₃ | [8][10][11] |

| Molecular Weight | 202.18 g/mol | [8][10][11] |

| InChI Key | IXMINYBUNCWGER-UHFFFAOYSA-M | [6] |

| SMILES | CCC(=O)Oc1ccc(cc1)[O-].[Na+] | [8] |

Physicochemical Properties

This compound is a white, crystalline, odorless or almost odorless, and hygroscopic powder.[12][13] Its physicochemical properties are critical for its application in various formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder | [2][12] |

| Melting Point | >170°C (decomposes)[1], 302°C[2][9] | [1][2][9] |

| Boiling Point | 97°C[4] | [4] |

| Solubility | Freely soluble in water; Sparingly soluble in ethanol (96%); Practically insoluble in methylene chloride and fixed oils.[2][9][12][13] | [2][9][12][13] |

| pKa | 8.46 (at 20°C) | [9] |

| pH (0.1% w/v aqueous solution) | 9.5 - 10.5 | [5][13] |

| Vapor Pressure | 0.001 Pa at 20°C | [2][9] |

| Density | 1.24 g/cm³ (at 25°C) | [2][9] |

Analytical Methodologies

The quantification of this compound in various matrices is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

High-Performance Liquid Chromatography (HPLC) for the Determination of this compound

Experimental Protocol:

This protocol is a composite of several described HPLC methods for the analysis of this compound.[14][15][16][17][18][19]

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., HPLC-grade water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[14]

-

Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.[16]

-

-

Sample Preparation:

-

Oral/Liquid Formulations: Accurately measure a known volume of the sample, dilute it with HPLC-grade water or the mobile phase to a suitable concentration, filter through a 0.45 µm syringe filter, and degas before injection.[14]

-

Topical Formulations (Gels/Creams): Accurately weigh a known amount of the sample and extract the analyte using a suitable solvent (e.g., methanol). The mixture may require heating and sonication to ensure complete extraction. Centrifuge or filter the extract to remove undissolved excipients before injection.[15]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[14][16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed in an isocratic elution mode.[14][15] A common mobile phase composition is a mixture of methanol and water (65:35 v/v).[16][17]

-

Flow Rate: A typical flow rate is 1.0 mL/min or 1.3 mL/min.[14][16]

-

Injection Volume: 20 µL.[14]

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40°C).[16]

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

UV-Visible Spectroscopy:

Propylparaben exhibits UV absorbance maxima at approximately 196 nm and 256 nm in an acidic mobile phase.[20] This property is the basis for its detection in HPLC analysis.

Biological Properties and Mechanism of Action

This compound is primarily used for its antimicrobial properties, effective against a broad spectrum of bacteria, yeasts, and molds.[1]

Endocrine Disruption

Concerns have been raised regarding the potential endocrine-disrupting effects of parabens, including propylparaben.[21] Studies have suggested that propylparaben can exhibit weak estrogenic activity by binding to estrogen receptors.[22] This interaction may potentially interfere with hormone signaling pathways.[21][23] However, the European Scientific Committee on Consumer Safety (SCCS) has concluded that propylparaben is safe for use as a preservative in cosmetic products up to a maximum concentration of 0.14%.[24]

Mechanism of Action

The antimicrobial action of propylparaben is linked to mitochondrial dysfunction.[7][25][26] It is thought to induce a membrane permeability transition in mitochondria, leading to depolarization and the depletion of cellular ATP through the uncoupling of oxidative phosphorylation.[7][26]

Recent studies have also indicated that propylparaben can disrupt antral follicle growth and steroidogenic function by altering cell-cycle, apoptosis, and steroidogenesis pathways.[8][10]

Synthesis

Propylparaben is synthesized by the esterification of p-hydroxybenzoic acid with n-propanol.[3][5] The sodium salt is then formed by neutralizing the propylparaben with sodium hydroxide.[4]

Synthesis of Propylparaben via Fischer Esterification

Experimental Protocol:

This protocol is based on the general principles of Fischer esterification for paraben synthesis.[3][27][28]

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-hydroxybenzoic acid and an excess of n-propanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

-

Reaction:

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a sodium bicarbonate solution.

-

Remove the excess n-propanol by distillation.

-

The crude propylparaben may precipitate out upon cooling and can be collected by filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an alcohol-water mixture) to obtain pure propylparaben.

-

-

Formation of Sodium Salt:

-

Dissolve the purified propylparaben in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of sodium hydroxide solution while stirring.

-

The sodium propylparaben salt will precipitate out and can be collected by filtration and dried.

-

Conclusion

This compound remains a significant preservative in various industries, valued for its efficacy and stability. A thorough understanding of its molecular structure, physicochemical characteristics, and biological activities is essential for formulation development, quality control, and safety assessment. This guide provides a consolidated resource of technical data and experimental methodologies to support researchers and professionals in their work with this compound. Continued research is necessary to further elucidate its biological interactions and ensure its safe and effective use.

References

- 1. SODIUM PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 2. SODIUM PROPYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 3. Propylparaben - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. phexcom.com [phexcom.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. atamankimya.com [atamankimya.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sodium propylparaben | 35285-69-9 [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | C10H11NaO3 | CID 23679044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Method of Analysis for Sodium Propyl Parabean | Pharmaguideline [pharmaguideline.com]

- 13. Buy Sodium Propylparaben in Mumbai, Sodium Propylparaben Manufacturer [unicornpetroleum.net]

- 14. asianpubs.org [asianpubs.org]

- 15. sid.ir [sid.ir]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Propylparaben | SIELC Technologies [sielc.com]

- 21. nbinno.com [nbinno.com]

- 22. ptacts.uspto.gov [ptacts.uspto.gov]

- 23. ewg.org [ewg.org]

- 24. health.ec.europa.eu [health.ec.europa.eu]

- 25. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents [patents.google.com]

- 28. File:Synthesis of Propyl Paraben.jpg - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Use of Propylparaben Sodium as a Preservative in Cell Culture Media

Introduction

Propylparaben sodium, the sodium salt of propylparaben, is an ester of p-hydroxybenzoic acid.[1] It is widely utilized across the pharmaceutical, cosmetic, and food industries as an antimicrobial preservative due to its broad-spectrum efficacy against bacteria, yeasts, and molds.[2][3][4][5] Its chemical stability and high solubility in water make it a candidate for consideration as a preservative in aqueous solutions like cell culture media.[5] However, its application in cell culture is not straightforward due to its potential effects on mammalian cells. These application notes provide a comprehensive overview of the use of this compound in cell culture media, including its efficacy, cytotoxicity, and relevant experimental protocols for its evaluation.

Chemical Properties:

-

Synonym: N-Propyl 4-hydroxy benzoate sodium salt, Sodium 4-propoxycarbonylphenoxide[1][5]

-

Appearance: White, crystalline, odorless powder[1]

Antimicrobial Efficacy

This compound functions by disrupting microbial cell membrane transport and inhibiting essential enzyme activity, thereby preventing the growth of contaminants.[2] It is effective against a wide range of common laboratory contaminants. For enhanced and broader-spectrum activity, it is often used in combination with other parabens, such as methylparaben, which can produce a synergistic antimicrobial effect.[3]

Cytotoxicity and Effects on Mammalian Cells

While effective as an antimicrobial agent, this compound is not inert and can exert significant biological effects on mammalian cells. Its cytotoxicity is a primary concern for its use in cell culture, as the ideal preservative should not interfere with the growth or function of the cells being cultured. The cytotoxicity of parabens generally increases with the length of their alkyl chain, making propylparaben more cytotoxic than methylparaben or ethylparaben.[8]

Quantitative Cytotoxicity Data

The cytotoxic effects of propylparaben are cell-line specific and dependent on concentration and exposure duration.[9][10] Recent studies have documented its impact on various cell lines.[9]

| Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Reference |

| HTR-8/SVneo (Human Trophoblast) | 50 µmol/L | 24 hours | No notable cytotoxicity | [9] |

| 100 µmol/L | 48 hours | 26% reduction | [9] | |

| 200 µmol/L | 48 hours | 58% reduction | [9] | |

| Vero (Monkey Kidney) | ≥ 9.01 µg/mL | 24 hours | Dose-dependent decline in mitotic cells; affects proliferation more than viability. | [10] |

Cellular Mechanisms of Action

Propylparaben exposure can lead to several cellular changes beyond immediate cytotoxicity:

-

Cell Cycle Arrest: It has been shown to induce a G0/G1 phase cell cycle arrest in Vero and HTR-8/SVneo cells, thereby inhibiting cell proliferation.[9][10][11] This is associated with a reduction in key cell cycle proteins like cyclin D1.[9]

-

Induction of Apoptosis: At sufficient concentrations, propylparaben can trigger programmed cell death (apoptosis), marked by an increase in pro-apoptotic proteins such as Bax and activated Caspase-3.[9]

-

Oxidative Stress: It can increase the production of intracellular reactive oxygen species (ROS) and cause mitochondrial dysfunction, leading to oxidative stress and potential DNA damage.[9][10][11]

-

Endocrine Disruption: Propylparaben is recognized as a potential endocrine-disrupting chemical with weak estrogenic activity, which could be a confounding factor in studies involving hormone-sensitive cell lines.[12][13]

Affected Signaling Pathways

Propylparaben modulates several critical intracellular signaling pathways, which underlies its observed effects on cell fate. Exposure has been linked to alterations in the p53 and AMPK signaling pathways.[9] Furthermore, it can influence pathways related to oxidative stress, the mTOR pathway, peroxisome proliferator-activated receptors (PPAR), and the aryl hydrocarbon receptor (AhR).[14][15]

References

- 1. Propyl paraben sodium salt [himedialabs.com]

- 2. nbinno.com [nbinno.com]

- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. specialchem.com [specialchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. health.ec.europa.eu [health.ec.europa.eu]

- 13. ewg.org [ewg.org]

- 14. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Bacteria with Propylparaben Sodium

For: Researchers, Scientists, and Drug Development Professionals

Topic: This document provides detailed application notes on the antimicrobial properties and mechanism of action of propylparaben sodium. It includes comprehensive, step-by-step protocols for conducting antimicrobial susceptibility testing (AST) and for assessing the compound's effects on bacterial membrane integrity.

Application Notes

Introduction

This compound is the sodium salt of propyl p-hydroxybenzoate, a compound widely utilized as an antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1] As a member of the paraben family, its antimicrobial efficacy increases with the length of its alkyl chain, making it more potent than its methyl and ethyl counterparts.[2] The sodium salt form offers the advantage of high solubility in cold water, facilitating its incorporation into various formulations.[3] Propylparaben is effective against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[2][3]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of propylparaben is the disruption of the bacterial cell membrane's structure and function.[2] This action compromises the membrane's integrity, leading to increased permeability and the leakage of vital intracellular components, such as potassium ions (K+).[4][5]

In Gram-negative bacteria like Escherichia coli, the activity of propylparaben is facilitated by outer membrane porins, specifically OmpF, which appears to allow the compound to traverse the outer membrane and reach the cytoplasmic membrane.[4][6][7] The subsequent disruption of the cytoplasmic membrane potential and integrity is a key step in its antibacterial effect.[8] While membrane damage is the principal mechanism, other proposed actions include the inhibition of cellular enzymes and the synthesis of DNA and RNA.[8]

Caption: Proposed mechanism of this compound action on a Gram-negative bacterium.

Quantitative Susceptibility Data

The antimicrobial activity of propylparaben is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. The following table summarizes reported MIC values for propylparaben against various bacterial species.

| Bacterial Species | MIC Value | Equivalent (mg/mL) | Reference |

| Escherichia coli (OmpF+) | ~1 mg/mL | 1.0 | [6] |

| Pseudomonas aeruginosa | 0.8% | 8.0 | [9] |

| Bacillus cereus | 0.125% | 1.25 | [9] |

| Enterobacter cloacae | 2.2 mM | ~0.4 | [2] |

| Greywater Isolates | 512 - 800 µg/mL | 0.512 - 0.8 | [9] |

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible antimicrobial susceptibility data.[10][11] The following sections detail methods for determining the MIC of this compound and for assessing its impact on the bacterial cell membrane.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values using a 96-well microtiter plate format.[12][13][14]

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

-

This compound powder

-

Sterile 96-well flat-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Bacterial strain(s) of interest

-

Sterile water or appropriate solvent

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mg/mL) in a suitable sterile solvent (e.g., sterile deionized water). Ensure it is fully dissolved.

-

Plate Preparation: Dispense 100 µL of sterile broth into wells 1 through 12 of a 96-well plate.

-

Serial Dilution: Add 100 µL of the propylparaben stock solution to well 1 and mix thoroughly. Transfer 100 µL from well 1 to well 2, and continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[11] The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol: Assessment of Bacterial Membrane Damage via Potassium Efflux Assay

This protocol is based on the method described by Bredin et al. to measure the release of intracellular potassium as an indicator of membrane permeabilization.[4][6]

Caption: Workflow for the Potassium Efflux Assay.

Materials:

-

Potassium-specific ion-selective electrode and reference electrode

-

Potentiometer/Ion meter

-

Thermostated and stirred measurement vessel (glass cup)

-

Bacterial strain(s) of interest

-

Luria-Bertani (LB) broth or other suitable growth medium

-

100 mM Sodium Phosphate Buffer (pH 7.0) containing 5% glycerol

-

This compound solution

-

Centrifuge

Procedure:

-

Cell Preparation: Grow the bacterial culture in LB broth at 37°C to an optical density at 600 nm (A₆₀₀) of approximately 0.6.

-

Harvesting and Washing: Collect the cells by centrifugation. Wash the cell pellet with 100 mM sodium phosphate buffer (pH 7.0).

-

Resuspension: Resuspend the final pellet in a small volume of the same buffer containing 5% glycerol to achieve a high cell density.

-

Assay Setup: Suspend approximately 5 x 10⁹ cells in 6 mL of the phosphate buffer in the thermostated glass cup, maintained at 37°C with constant agitation.

-

Equilibration and Measurement: Place the K+-specific electrode and reference electrode into the cell suspension. Allow the system to equilibrate until a stable baseline potassium reading is achieved.

-

Initiation of Assay: Inject a known concentration of the this compound solution into the cell suspension to start the measurement.

-

Data Recording: Continuously record the extracellular potassium concentration over time using the ion meter.

-

Data Analysis: Plot the extracellular K+ concentration (µM) against time (minutes). The rate of potassium efflux (the slope of the curve) is indicative of the extent and speed of membrane permeabilization induced by propylparaben. Compare the results to a negative control (no drug) and a positive control (e.g., polymyxin B).[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Propyl paraben induces potassium efflux in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. woah.org [woah.org]

- 11. apec.org [apec.org]

- 12. Propionate Ameliorates Staphylococcus aureus Skin Infection by Attenuating Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]

Application of Sodium Propylparaben in Topical Drug Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propylparaben, the sodium salt of propylparaben, is a widely utilized preservative in the pharmaceutical and cosmetic industries. Its primary function in topical drug formulations is to prevent microbial contamination, thereby ensuring product safety and extending shelf life. Its broad-spectrum antimicrobial activity, high water solubility, and stability over a wide pH range make it a versatile excipient for various topical preparations, including creams, lotions, gels, and ointments.[1][2][3][4]